molecular formula C9H17NO5 B12283560 4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid

4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid

Cat. No.: B12283560
M. Wt: 219.23 g/mol
InChI Key: POASMXSJVKADPM-UHFFFAOYSA-N
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Description

4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process . This compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis equipment can also improve the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butoxycarbonylamino-2-hydroxy-butyric acid is unique due to its specific structure, which includes a hydroxyl group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of peptides and other complex molecules .

Properties

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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